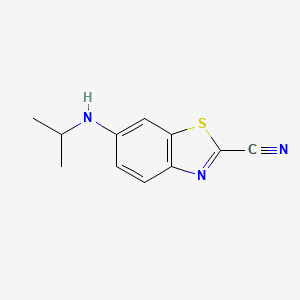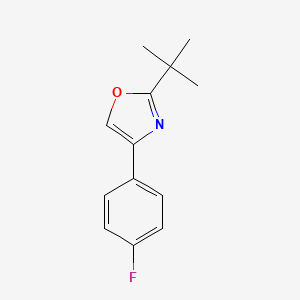![molecular formula C15H16INO4 B8342879 Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B8342879.png)
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Übersicht
Beschreibung
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core structure.
Iodination: Introduction of the iodine atom at the 6th position of the quinoline ring.
Esterification: Formation of the ethyl ester group at the 3rd position.
Substitution: Introduction of the 2-methoxyethyl group at the 1st position.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For example, iodination may require iodine or an iodine-containing reagent, while esterification might involve the use of ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to more oxidized forms.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 6-iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-chloro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of ethyl 6-iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H16INO4 |
|---|---|
Molekulargewicht |
401.20 g/mol |
IUPAC-Name |
ethyl 6-iodo-1-(2-methoxyethyl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16INO4/c1-3-21-15(19)12-9-17(6-7-20-2)13-5-4-10(16)8-11(13)14(12)18/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
VRUOZTSLTNXPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)I)CCOC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-[1,3]Dioxolan-2-yl-pyridin-2-yl)ethanone](/img/structure/B8342796.png)












![2H-Pyrano[3,2-b]pyridine-3-methanol](/img/structure/B8342888.png)
